VU590 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

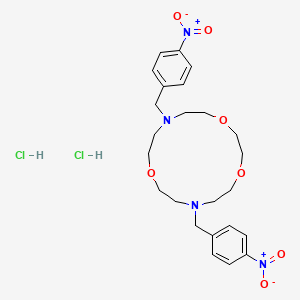

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYYSUBAHIUBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849485 | |

| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313505-85-0 | |

| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,13-Bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to VU590 Dihydrochloride: Targeting the Inward Rectifier Potassium Channel Kir1.1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU590 dihydrochloride (B599025), a potent inhibitor of the inward rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK). This document details its primary target, mechanism of action, off-target effects, and the key experimental protocols used in its characterization.

Core Target and Mechanism of Action

VU590 dihydrochloride is a small-molecule inhibitor that primarily targets the Kir1.1 (ROMK) potassium channel.[1] It acts as an intracellular pore blocker, physically obstructing the ion conduction pathway of the channel.[2] This blockade is both voltage- and potassium-dependent, a characteristic feature of pore-blocking inhibitors.[2][3]

While potent against Kir1.1, this compound also exhibits moderate inhibitory activity against the Kir7.1 channel, which limits its utility as a selective probe for studying ROMK function in tissues where both channels are expressed, such as the kidney.[1][2] Notably, this compound has been shown to have no significant effect on other Kir channels, including Kir2.1 and Kir4.1.[3]

The binding site of VU590 within the Kir1.1 channel pore has been investigated through mutagenesis studies. These studies have identified asparagine 171 (N171) as a critical residue for high-affinity binding.[2] In contrast, the interaction with Kir7.1 involves different residues, specifically E149 and A150, highlighting the molecular basis for its differential affinity for these two channels.[2]

Quantitative Data Presentation

The inhibitory activity of this compound against various inward rectifier potassium channels is summarized in the table below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's potency.

| Target Channel | Common Name | IC50 Value | Reference |

| Kir1.1 | ROMK | 290 nM | [1][4] |

| Kir7.1 | - | 8 µM | [1][3] |

| Kir2.1 | - | No significant effect | [3] |

| Kir4.1 | - | No significant effect | [3] |

Experimental Protocols

The characterization of this compound has relied on two key experimental techniques: the thallium flux assay for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.

Thallium Flux Assay

This fluorescence-based assay is a high-throughput method used for the initial screening and identification of Kir channel modulators. It relies on the principle that thallium ions (Tl+) can permeate potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye, such as FluoZin-2.

Protocol Outline:

-

Cell Culture: HEK-293 cells stably or transiently expressing the Kir channel of interest are seeded in 384-well microplates.

-

Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM).

-

Compound Incubation: The test compound, this compound in this case, is added to the wells at various concentrations and incubated.

-

Thallium Stimulation: A solution containing Tl+ is added to the wells to initiate ion flux through the open Kir channels.

-

Fluorescence Detection: The change in intracellular fluorescence is monitored over time using a fluorescence plate reader. A decrease in the rate of fluorescence increase in the presence of the compound indicates inhibition of the channel.

-

Data Analysis: The fluorescence data is used to calculate the percentage of inhibition and to determine the IC50 value of the compound.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing detailed information about channel activity and the mechanism of inhibition.

Protocol Outline:

-

Cell Preparation: Cells expressing the target Kir channel are cultured on coverslips.

-

Pipette Preparation: A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an appropriate intracellular solution.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.

-

Voltage Clamp and Current Recording: The membrane potential is clamped at a specific voltage, and the resulting ionic current flowing through the channels is recorded. A series of voltage steps or ramps are applied to generate a current-voltage (I-V) relationship.

-

Compound Application: this compound is applied to the cell via the extracellular bath solution.

-

Data Acquisition and Analysis: The effect of the compound on the channel current is recorded and analyzed to determine the extent of inhibition, voltage dependence, and other pharmacological properties.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway and experimental workflow related to this compound.

Caption: Mechanism of action of VU590 as a pore blocker of Kir channels.

Caption: Experimental workflow for Kir channel inhibitor discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of VU590 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU590 dihydrochloride (B599025) is a significant pharmacological tool in the study of inward rectifier potassium (Kir) channels. Identified through a high-throughput screening campaign, this small molecule exhibits potent, sub-micromolar inhibition of the renal outer medullary potassium channel (Kir1.1 or ROMK) and moderate inhibition of Kir7.1.[1][2][3][4] Its discovery has paved the way for a deeper understanding of the physiological roles of these channels and has provided a scaffold for the development of more selective inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental protocols related to VU590 dihydrochloride, tailored for professionals in the field of drug discovery and development.

Discovery

VU590 was identified from a high-throughput screen of approximately 225,000 compounds from the NIH Molecular Libraries Small-Molecule Repository.[1] The primary screen was designed to find modulators of the Kir1.1 channel, a key regulator of sodium and potassium balance in the kidney.[5]

High-Throughput Screening (HTS)

The HTS assay utilized a fluorescence-based thallium (Tl+) flux methodology.[5] Thallium ions are permeable through potassium channels and can be detected by a fluorescent dye, providing a surrogate measure of channel activity. This robust assay format is amenable to large-scale automated screening.

Synthesis of this compound

The chemical name for VU590 is 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane. The synthesis involves the N-alkylation of the macrocyclic diamine, 1,4,10-trioxa-7,13-diazacyclopentadecane (B1345606), with two equivalents of 1-(chloromethyl)-4-nitrobenzene. The resulting free base is then treated with hydrochloric acid to yield the dihydrochloride salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4,10-Trioxa-7,13-diazacyclopentadecane

-

1-(chloromethyl)-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl) in diethyl ether or methanol (B129727)

-

Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

N-Alkylation: In a round-bottom flask, dissolve 1,4,10-trioxa-7,13-diazacyclopentadecane (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous acetonitrile. To this suspension, add a solution of 1-(chloromethyl)-4-nitrobenzene (2.2 equivalents) in acetonitrile dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude VU590 free base.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Salt Formation: Dissolve the purified VU590 free base in a minimal amount of dichloromethane or methanol. Add a solution of hydrochloric acid (2.2 equivalents) in diethyl ether or methanol dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.

Mechanism of Action

VU590 acts as an intracellular pore blocker of Kir1.1 and Kir7.1 channels.[2] The inhibition is both voltage- and K⁺-dependent, which is characteristic of open-channel blockers that bind within the ion conduction pathway.[1]

Molecular Determinants of Binding

Site-directed mutagenesis and molecular modeling studies have identified key amino acid residues responsible for the binding of VU590:

-

Kir1.1: Asparagine 171 (N171) in the pore-lining region is crucial for high-affinity block.[1][6]

-

Kir7.1: The binding site is also located in the pore, with contributions from residues such as Glutamate 149 (E149), Alanine 150 (A150), and Threonine 153 (T153).[1][6]

Quantitative Data

The inhibitory activity of VU590 and its analogs has been quantified using various electrophysiological and fluorescence-based assays.

| Compound | Kir1.1 IC₅₀ (nM) | Kir7.1 IC₅₀ (µM) | Notes |

| VU590 | 290[4] | 8[4] | Potent dual inhibitor. |

| VU591 | 240[6] | >100 | A selective inhibitor of Kir1.1 developed from a related scaffold. |

| BNBI | 8000[6] | >100 | A structurally related hit from the primary screen with lower potency. |

| VU573 Analog (9) | >100 | >100 | Loss of activity against both channels. |

| VU573 Analog (11) | >100 | >100 | Loss of activity against Kir7.1. |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the electrophysiological effects of ion channel modulators.

Cell Culture and Transfection:

-

Culture human embryonic kidney (HEK-293) cells or other suitable cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transiently transfect the cells with plasmids encoding the desired Kir channel subunits (e.g., Kir1.1 or Kir7.1) using a suitable transfection reagent. A green fluorescent protein (GFP) marker can be co-transfected for easy identification of transfected cells.

-

Plate the transfected cells onto glass coverslips 24-48 hours before recording.

Electrophysiological Recording:

-

Solutions:

-

External (Bath) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES (pH adjusted to 7.4 with KOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).

-

-

Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Obtain a gigaohm seal between the pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply voltage ramps or steps to elicit Kir channel currents. A typical voltage protocol is a ramp from -120 mV to +60 mV.

-

Record baseline currents and then perfuse the bath with a solution containing this compound at various concentrations to determine the dose-dependent inhibition.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of VU590 as an intracellular pore blocker of Kir channels.

Experimental Workflow for Discovery and Characterization

Caption: Workflow for the discovery and development of VU590.

Logical Relationship of VU590's Targets and Effects

Caption: Targets and physiological relevance of VU590 inhibition.

References

- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]

- 6. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

VU590 Dihydrochloride: An In-Depth Technical Guide to a Potent Kir1.1 Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU590 dihydrochloride (B599025) is a potent and moderately selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1] As a critical component in renal potassium secretion and salt reabsorption, Kir1.1 is a compelling target for the development of novel diuretics. This technical guide provides a comprehensive overview of VU590 dihydrochloride, including its mechanism of action, selectivity, and detailed protocols for its characterization. This document is intended to serve as a valuable resource for researchers investigating Kir channel function and those involved in the discovery and development of new therapeutic agents targeting ion channels.

Introduction to Kir1.1 and the Therapeutic Potential of its Inhibition

The Kir1.1 (ROMK) channel, encoded by the KCNJ1 gene, is predominantly expressed in the apical membrane of epithelial cells in the thick ascending limb of Henle's loop and the collecting duct of the kidney. In these locations, it plays a pivotal role in potassium homeostasis. In the thick ascending limb, Kir1.1 facilitates K+ recycling, which is essential for the function of the Na-K-2Cl cotransporter. In the collecting duct, it is the primary channel for potassium secretion.

Genetic studies in humans have shown that loss-of-function mutations in the KCNJ1 gene lead to Bartter syndrome, a salt-wasting disorder characterized by low blood pressure. This provides strong evidence that inhibiting Kir1.1 could be an effective strategy for inducing diuresis and natriuresis, making it an attractive target for the treatment of hypertension.

This compound: A Profile

This compound emerged from high-throughput screening as a potent blocker of the Kir1.1 channel.[1] Its discovery has provided a valuable chemical tool for studying the physiology and pharmacology of Kir1.1 and related channels.

Chemical Properties

| Property | Value |

| IUPAC Name | 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride |

| Molecular Formula | C₂₄H₃₂N₄O₇ · 2HCl |

| Molecular Weight | 561.46 g/mol |

| CAS Number | 1783987-83-6 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Quantitative Data: Potency and Selectivity

This compound exhibits sub-micromolar potency for Kir1.1. Its selectivity has been profiled against other members of the Kir channel family.

| Target | IC₅₀ | Reference |

| Kir1.1 (ROMK) | 290 nM | [1] |

| Kir7.1 | 8 µM | [1] |

| Kir2.1 | No significant effect | [2] |

| Kir4.1 | No significant effect | [2] |

Mechanism of Action

VU590 acts as an intracellular pore blocker of the Kir1.1 channel.[2] Its binding is voltage- and K⁺-dependent, which is characteristic of open-channel blockers that access their binding site from the intracellular side of the membrane. The interaction of VU590 with the channel is critically dependent on the asparagine residue at position 171 (N171) within the pore-lining region of Kir1.1.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization of ion channel modulators. The following sections provide step-by-step methodologies for key assays used to evaluate this compound.

Thallium Flux Assay

This high-throughput assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through Kir1.1 channels expressed in a stable cell line.

Objective: To determine the potency of VU590 in inhibiting Kir1.1 channel activity.

Materials:

-

HEK-293 cells stably expressing Kir1.1

-

384-well black-walled, clear-bottom plates

-

FluoZin-2, AM (or other suitable Tl⁺-sensitive dye)

-

Pluronic F-127

-

Assay Buffer (HBSS with 20 mM HEPES, pH 7.3)

-

Stimulus Buffer (Assay Buffer containing Tl₂SO₄)

-

This compound stock solution (in DMSO)

-

Automated liquid handler and a fluorescence plate reader

Procedure:

-

Cell Plating: Seed HEK-293-Kir1.1 cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate overnight.

-

Dye Loading:

-

Prepare a dye loading solution containing FluoZin-2 AM and Pluronic F-127 in Assay Buffer.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate at room temperature for 60-90 minutes in the dark.

-

-

Compound Addition:

-

Wash the cells with Assay Buffer to remove excess dye.

-

Prepare serial dilutions of VU590 in Assay Buffer.

-

Add the VU590 dilutions to the appropriate wells and incubate for 20-30 minutes at room temperature. Include vehicle controls (DMSO).

-

-

Thallium Flux Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Use the plate reader's injection system to add the Thallium Stimulus Buffer to all wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the rate of thallium influx, typically by determining the initial slope of the fluorescence increase.

-

Normalize the data to the vehicle control.

-

Plot the normalized influx rate against the VU590 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ionic currents flowing through Kir1.1 channels and allows for a detailed characterization of the blocker's mechanism of action.

Objective: To confirm the inhibitory effect of VU590 on Kir1.1 currents and to investigate its voltage- and time-dependence.

Materials:

-

HEK-293 cells transiently or stably expressing Kir1.1

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH)

-

Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

-

This compound stock solution (in DMSO)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

-

Voltage Protocol and Data Acquisition:

-

Apply a series of voltage steps or ramps to elicit Kir1.1 currents. A typical protocol involves stepping from the holding potential to various test potentials (e.g., from -120 mV to +60 mV).

-

Record the resulting currents in the absence (control) and presence of different concentrations of VU590 applied via the perfusion system.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., at the end of a hyperpolarizing step).

-

Subtract the leak current.

-

Calculate the percentage of current inhibition by VU590 at each concentration.

-

Construct a concentration-response curve and determine the IC₅₀.

-

Analyze the voltage-dependence of the block by comparing the inhibition at different membrane potentials.

-

Signaling Pathways and Experimental Workflows

Understanding the cellular context of Kir1.1 function and the workflow for identifying its modulators is essential for drug discovery efforts.

Regulation of Kir1.1 Channel Activity

The activity of Kir1.1 is tightly regulated by a variety of signaling pathways, ensuring that renal potassium handling is appropriately coupled to physiological demands. Key regulatory mechanisms include phosphorylation by protein kinases such as PKA and PKC, as well as interactions with other proteins and signaling molecules.

Experimental Workflow for Kir1.1 Inhibitor Discovery

The discovery and characterization of novel Kir1.1 inhibitors typically follows a multi-stage process, beginning with high-throughput screening and progressing through more detailed electrophysiological and selectivity assays.

In Vivo Considerations

While VU590 is a potent and valuable in vitro tool, it has been reported to be a poor probe for in vivo studies of renal function.[1] This is likely due to pharmacokinetic properties such as metabolic instability or high plasma protein binding, which can limit its exposure at the target site in the kidney. Therefore, while Kir1.1 inhibition is expected to produce diuretic and natriuretic effects, these have not been robustly demonstrated with VU590 itself in animal models. The development of more metabolically stable and bioavailable Kir1.1 inhibitors is an active area of research to translate the therapeutic potential of this target into clinical candidates.

Conclusion

This compound is a foundational tool compound in the study of Kir1.1 channels. Its high potency and well-characterized mechanism of action make it an excellent in vitro probe for elucidating the physiological roles of Kir1.1 and for validating screening assays. The detailed experimental protocols provided in this guide are intended to facilitate further research in this area. While VU590's utility in vivo is limited, it has paved the way for the development of second-generation Kir1.1 inhibitors with improved drug-like properties, bringing the promise of a new class of diuretics closer to reality.

References

The Off-Target Effects of VU590 on Inwardly Rectifying Potassium (Kir) Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

VU590, initially identified as a potent and selective inhibitor of the renal outer medullary potassium channel Kir1.1 (ROMK), has become a valuable pharmacological tool. However, a comprehensive understanding of its off-target effects is crucial for the accurate interpretation of experimental results and for guiding further drug development. This technical guide provides an in-depth analysis of the off-target interactions of VU590 with various members of the Kir channel family, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Quantitative Analysis of VU590's Interaction with Kir Channels

VU590 exhibits a distinct selectivity profile within the Kir channel family. While it potently inhibits Kir1.1, it also demonstrates significant activity against Kir7.1 at higher concentrations. In contrast, its effects on other Kir channels, such as Kir2.1 and Kir4.1, are negligible at typical screening concentrations. The following table summarizes the quantitative data on the inhibitory effects of VU590 on various Kir channels.

| Kir Channel Subunit | IC50 Value (µM) | Species | Expression System | Assay Method | Reference |

| Kir1.1 (ROMK) | ~0.2 - 0.29 | Not Specified | HEK-293 cells | Thallium Flux Assay, Whole-cell Patch Clamp | [1][2][3][4] |

| Kir7.1 | ~8 | Not Specified | HEK-293 cells | Thallium Flux Assay, Whole-cell Patch Clamp | [1][2][4][5][6] |

| Kir2.1 | No apparent effect at 10 µM | Not Specified | HEK-293 cells | Whole-cell Patch Clamp | [1][3][4] |

| Kir4.1 | No apparent effect at 10 µM | Not Specified | HEK-293 cells | Whole-cell Patch Clamp | [1][3][4] |

Experimental Protocols

The characterization of VU590's effects on Kir channels has been primarily achieved through two key experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.

High-Throughput Thallium Flux Assay

This fluorescence-based assay allows for the rapid screening of compounds that modulate Kir channel activity. The principle lies in the fact that thallium ions (Tl+) can permeate Kir channels and can be detected by a Tl+-sensitive fluorescent dye.

Experimental Workflow:

References

- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to VU590 Dihydrochloride: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU590 dihydrochloride (B599025) is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and moderately selective inhibition of the inwardly rectifying potassium (Kir) channels, Kir1.1 (also known as the renal outer medullary potassium channel, ROMK) and Kir7.1. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of VU590 dihydrochloride. Detailed experimental protocols for its characterization, specifically whole-cell patch-clamp electrophysiology, are provided. Furthermore, this guide elucidates the key signaling pathways in which its target channels, Kir1.1 and Kir7.1, are involved, offering context for its mechanism of action and potential therapeutic applications.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride[1][2]. Its structure is characterized by a central 15-membered diazacrown ether ring functionalized with two 4-nitrobenzyl groups. The dihydrochloride salt form enhances its solubility for experimental use.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane, dihydrochloride | [3] |

| Synonyms | VU590 2HCl, ML111 | [1][3] |

| Molecular Formula | C₂₄H₃₂N₄O₇·2HCl | [1][2] |

| Molecular Weight | 561.46 g/mol | [1][2] |

| CAS Number | 1783987-83-6 | [1][2] |

| Purity | ≥97% (HPLC) | [1][2] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble to 100 mM in DMSO | [2][5] |

| Storage | Store at -20°C | [1][2] |

| InChI Key | FRYYSUBAHIUBNJ-UHFFFAOYSA-N | [1][3] |

| SMILES | O=--INVALID-LINK--=O)C=C3)CCOCCOCC2">N+[O-].Cl.Cl | [1] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the Kir1.1 (ROMK) potassium channel with a reported IC₅₀ of approximately 290-294 nM[1][6][7]. It also inhibits the Kir7.1 channel, albeit with a lower potency, exhibiting an IC₅₀ of around 8 μM[6][7][8]. Notably, this compound shows no significant effect on Kir2.1 or Kir4.1 channels, indicating a degree of selectivity within the Kir channel family[1][2].

The mechanism of action of VU590 is as an intracellular pore blocker of the Kir1.1 channel[1][2]. Studies have indicated that the binding of VU590 is both voltage- and K⁺-dependent, which is characteristic of pore-blocking inhibitors[9][10]. Mutagenesis studies have identified asparagine 171 (N171) as a key residue within the pore of Kir1.1 that is essential for high-affinity block by VU590[9].

Table 2: Inhibitory Activity of this compound

| Target | IC₅₀ | References |

| Kir1.1 (ROMK) | ~290 nM | [6][7][8] |

| Kir7.1 | ~8 µM | [6][7][8] |

| Kir2.1 | No significant effect | [1][2] |

| Kir4.1 | No significant effect | [1][2] |

Experimental Protocols

The following is a detailed methodology for assessing the inhibitory activity of this compound on Kir1.1 and Kir7.1 channels using whole-cell patch-clamp electrophysiology, based on established research protocols[6].

Cell Culture and Transfection

-

HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

For electrophysiological recordings, cells are transiently transfected with expression vectors encoding the desired Kir channel (e.g., Kir1.1 or Kir7.1) using a suitable transfection reagent. A co-transfection with a fluorescent marker like EGFP can be used to identify successfully transfected cells.

-

After transfection, cells are dissociated using a gentle enzyme solution (e.g., 0.25% trypsin/1 mM EDTA), plated onto poly-L-lysine-coated glass coverslips, and allowed to recover for at least 1 hour before experimentation[6].

Whole-Cell Patch-Clamp Electrophysiology

-

Solutions:

-

Standard Bath Solution (Extracellular): 135 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM glucose, and 10 mM HEPES. The pH is adjusted to 7.4 with NaOH[6].

-

Pipette Solution (Intracellular): Specific composition can vary, but a typical K⁺-based solution would contain (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP. The pH is adjusted to 7.2 with KOH.

-

-

Recording Setup:

-

Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope.

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Macroscopic currents are recorded using a patch-clamp amplifier (e.g., Axopatch 200B) under voltage-clamp conditions[6].

-

-

Data Acquisition:

-

A gigaohm seal ( >1 GΩ) is formed between the patch pipette and the cell membrane.

-

The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -75 mV[6].

-

A voltage protocol is applied, for instance, stepping to -120 mV for 200 milliseconds before ramping to 120 mV at a rate of 1.2 mV/ms, repeated every 5 seconds[6].

-

Data is acquired at a sampling frequency of 5 kHz and filtered at 1 kHz[6].

-

-

Pharmacology:

-

This compound is prepared as a stock solution in DMSO and then diluted to the final desired concentrations in the extracellular bath solution.

-

Control recordings of channel activity are established before the application of VU590.

-

The compound is then perfused into the recording chamber, and the effect on the channel currents is recorded until a steady-state block is achieved.

-

The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of VU590. Dose-response curves can be generated to determine the IC₅₀ value.

-

Signaling Pathways and Logical Relationships

This compound's inhibitory action on Kir1.1 and Kir7.1 provides a tool to probe the physiological roles of these channels and the signaling pathways that regulate them.

Regulation of Kir1.1 (ROMK) Signaling

Kir1.1 plays a crucial role in potassium recycling in the thick ascending limb and potassium secretion in the collecting duct of the kidney. Its activity is tightly regulated by various signaling pathways to maintain electrolyte homeostasis.

Figure 1: Simplified signaling pathways regulating Kir1.1 (ROMK) activity.

This diagram illustrates that the activity of the Kir1.1 channel is modulated by several kinases. Serum and glucocorticoid-inducible kinase 1 (SGK1) and Protein Kinase A (PKA) can lead to the phosphorylation of Kir1.1, which in turn increases its activity. Conversely, With-No-Lysine (WNK) kinases can promote the clathrin-dependent endocytosis of the channel, reducing its presence on the cell surface. Additionally, low dietary potassium intake can stimulate Src-family protein tyrosine kinases (PTKs), leading to tyrosine phosphorylation and subsequent inhibition of Kir1.1 activity. This compound directly inhibits the channel by blocking its pore.

Kir7.1 Functional Relationship

Kir7.1 is crucial for maintaining ion and fluid homeostasis in various epithelial tissues, including the retinal pigment epithelium and the choroid plexus. It works in concert with other ion transporters to regulate potassium levels.

Figure 2: Functional role of Kir7.1 in ion homeostasis.

This diagram shows the interplay between the Na⁺/K⁺ ATPase and the Kir7.1 channel in maintaining cellular potassium homeostasis. The Na⁺/K⁺ ATPase actively transports potassium into the cell, and Kir7.1 provides a pathway for potassium efflux, a process essential for functions like regulating subretinal potassium levels in the eye. Progesterone has been shown to potentiate Kir7.1 activity. This compound serves as an inhibitor of this channel.

Conclusion

This compound is a valuable pharmacological tool for the study of Kir1.1 and Kir7.1 potassium channels. Its well-characterized chemical properties and biological activity, coupled with established experimental protocols for its use, make it a cornerstone for research into the physiological and pathophysiological roles of these important ion channels. The signaling and functional diagrams provided herein offer a framework for understanding the context in which this compound exerts its effects, paving the way for further discoveries in renal physiology, neuroscience, and beyond.

References

- 1. Regulation of ROMK (Kir1.1) channels: new mechanisms and aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. medkoo.com [medkoo.com]

- 5. VU 590 dihydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 6. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Focus on Kir7.1: physiology and channelopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation and function of potassium channels in aldosterone-sensitive distal nephron - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Pore Blocking Mechanism of VU590

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the intracellular pore-blocking activity of VU590, a small molecule inhibitor of the inward rectifier potassium (Kir) channels, Kir1.1 (ROMK) and Kir7.1. This document details the binding site, the influence of specific amino acid residues on inhibitor affinity, and the experimental methodologies used to elucidate these interactions.

Introduction to VU590 and its Targets

VU590 was one of the first publicly disclosed small-molecule inhibitors of the Kir1.1 channel, an important regulator of salt reabsorption in the kidney and a potential diuretic target.[1][2] It also demonstrates inhibitory activity against Kir7.1, a channel involved in various physiological processes, including uterine contractility and energy homeostasis.[2][3][4] VU590 exhibits voltage- and potassium-dependent block, characteristic of a pore blocker that accesses its binding site from the intracellular side of the membrane.[1][2][5]

Quantitative Analysis of VU590 Inhibition

The inhibitory potency of VU590 varies between different Kir channels and is significantly affected by mutations in the channel's pore-lining residues. The following tables summarize the key quantitative data from structure-activity relationship studies.

| Channel | IC50 (μM) | Notes |

| Wild-Type Kir1.1 | ~0.2 - 0.29 | Potent inhibition.[1][2][3][6] |

| Wild-Type Kir7.1 | ~6 - 8 | Moderate inhibition.[1][2][3][6] |

| Kir2.1 | No significant effect | Demonstrates selectivity over Kir2.1.[1] |

| Kir4.1 | No significant effect | Demonstrates selectivity over Kir4.1.[1] |

Table 1: Inhibitory Potency (IC50) of VU590 on Wild-Type Kir Channels.

| Kir1.1 Mutant | IC50 (μM) | Fold Change vs. WT | Notes |

| N171D | >75-fold increase | >75x | Mutation to a negatively charged residue dramatically reduces sensitivity.[4] |

| N171E | >70-fold increase | >70x | Similar to N171D, highlighting the importance of a neutral residue at this position for high-affinity block.[1] |

| N171Q | 0.7 | ~3.5x | A more conservative mutation that still reduces sensitivity, indicating the specific nature of the interaction with asparagine.[4] |

Table 2: Effect of Mutations in the Kir1.1 Pore on VU590 Inhibition.

| Kir7.1 Mutant | IC50 (μM) | Fold Change vs. WT | Notes |

| E149Q | Dramatic loss of sensitivity | >>1x | Mutation of the negatively charged glutamate (B1630785) to a neutral residue significantly reduces VU590 block, in contrast to Kir1.1.[1] |

| T153C | 6-fold decrease | 0.17x | This mutation, which reduces the polarity at this position, significantly enhances VU590 sensitivity, suggesting T153 acts as a barrier.[4] |

Table 3: Effect of Mutations in the Kir7.1 Pore on VU590 Inhibition.

Molecular Mechanism of Intracellular Pore Block

VU590 acts as an intracellular pore blocker, meaning it must first cross the cell membrane to access its binding site located within the ion conduction pathway of the Kir channel. The key determinants of its blocking mechanism are:

-

Voltage-Dependent Block: The inhibitory effect of VU590 is enhanced at more depolarized membrane potentials, which drives the positively charged blocker into the channel pore from the cytoplasm. This is a hallmark of open-channel blockers that bind within the transmembrane electric field.[1][2]

-

Potassium-Dependent Block: The block by VU590 is influenced by the concentration of potassium ions. This suggests a competitive interaction within the pore, where K+ ions can "knock off" the blocker at high intracellular concentrations when flowing in the outward direction.

-

Differential Binding Modes in Kir1.1 and Kir7.1: Despite targeting the same general region of the pore, VU590 interacts with Kir1.1 and Kir7.1 through distinct molecular determinants.[1]

The Kir1.1 Binding Site

In Kir1.1, the asparagine residue at position 171 (N171), known as the "rectification controller," is a critical determinant of high-affinity block by VU590.[1][5] Mutating this residue to a negatively charged amino acid, such as aspartate (N171D) or glutamate (N171E), drastically reduces the inhibitory potency of VU590.[1][4] This indicates that the neutral, polar side chain of asparagine is crucial for the interaction.

The Kir7.1 Binding Site

In contrast to Kir1.1, the equivalent position in Kir7.1 is a negatively charged glutamate (E149).[1] Surprisingly, mutating this residue to a neutral glutamine (E149Q) leads to a significant loss of VU590 sensitivity, suggesting that the negative charge at this position is favorable for VU590 binding in Kir7.1.[1] Further studies have identified that another residue, threonine 153 (T153), acts as a "polar barrier" that hinders the access of lower-affinity ligands like VU590 to a deeper binding site involving E149 and the adjacent alanine (B10760859) 150 (A150).[1][4][5]

Experimental Protocols

The elucidation of VU590's mechanism of action has relied on a combination of molecular biology, electrophysiology, and computational modeling.

Site-Directed Mutagenesis

This technique is used to introduce specific point mutations into the cDNA of the Kir channel to investigate the role of individual amino acid residues in VU590 binding.

Methodology:

-

Primer Design: Design mutagenic primers containing the desired nucleotide change.

-

PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type Kir channel cDNA with the mutagenic primers.

-

Template Digestion: Digest the parental, non-mutated DNA template using the DpnI restriction enzyme, which specifically targets methylated DNA.

-

Transformation: Transform the mutated plasmids into competent E. coli for amplification.

-

Sequence Verification: Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to measure the ion flow through Kir channels and to quantify the inhibitory effect of VU590.

Cell Preparation and Transfection:

-

Cell Culture: Human Embryonic Kidney 293 (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[7]

-

Transfection: Cells are transiently transfected with the cDNA encoding the wild-type or mutant Kir channel, along with a fluorescent reporter gene (e.g., GFP) to identify transfected cells. Transfection is typically performed 24-48 hours before the experiment.[7]

Recording Solutions:

-

Intracellular (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 5 EGTA-KOH, 2 MgCl2, 2 CaCl2, 10 HEPES-KOH, 2 ATP (Na-salt), 0.1 GTP, 5 creatine (B1669601) phosphate; pH adjusted to 7.2 with KOH.

-

Extracellular (Bath) Solution (in mM): 141 NaCl, 4.7 KCl, 1.8 CaCl2, 1.2 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.[7]

Voltage-Clamp Protocol:

-

Establish a whole-cell recording configuration.

-

Hold the cell at a holding potential of -80 mV.[7]

-

Apply a series of voltage steps or ramps to elicit Kir channel currents. A typical protocol to assess VU590 block involves stepping to a hyperpolarizing potential (e.g., -120 mV) to measure the inward current.

-

Perfuse the cell with the extracellular solution containing various concentrations of VU590.

-

Measure the steady-state block at each concentration to construct a concentration-response curve and determine the IC50 value.

Molecular Modeling and Docking

Computational methods are employed to predict the binding pose of VU590 within the pore of the Kir channel and to rationalize the experimental mutagenesis data.

Methodology:

-

Homology Modeling: Generate a three-dimensional model of the Kir1.1 or Kir7.1 channel based on the crystal structure of a related Kir channel (e.g., Kir2.2).[2]

-

Ligand Preparation: Generate a 3D structure of VU590 and perform a conformational search to identify low-energy conformations.[2]

-

Molecular Docking: Use docking software (e.g., RosettaScripts, MOE) to predict the binding pose of VU590 within the intracellular pore of the channel model.[2] The docking protocol typically involves placing the ligand in the putative binding site and then using scoring functions to evaluate the energetic favorability of different poses.

-

Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between VU590 and specific amino acid residues of the channel.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Differential binding mechanism of VU590 in Kir1.1 and Kir7.1.

Experimental Workflow

Caption: Workflow for investigating the VU590 blocking mechanism.

Conclusion

The intracellular pore-blocking mechanism of VU590 on Kir channels is a complex process governed by specific amino acid residues within the ion conduction pathway. While VU590 targets a homologous region in both Kir1.1 and Kir7.1, the molecular interactions are distinct, leading to a significant difference in inhibitory potency. The detailed experimental approaches outlined in this guide have been instrumental in dissecting these mechanisms and provide a framework for the continued development of more potent and selective Kir channel modulators for therapeutic applications.

References

- 1. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plight of the pore polar bar(rier) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Regulation of Kv4.2 A-Type Potassium Channels in HEK-293 Cells by Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of VU590 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 dihydrochloride (B599025) is a small molecule that has been identified as a potent and moderately selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1] Kir1.1 plays a crucial role in potassium homeostasis and sodium reabsorption in the kidney, making it a potential therapeutic target for diuretic agents. This technical guide provides a comprehensive overview of the pharmacological profile of VU590 dihydrochloride, including its mechanism of action, selectivity, and the experimental methodologies used for its characterization.

Core Pharmacological Properties

This compound acts as a pore blocker of the Kir1.1 channel, with its binding site located within the intracellular pore of the channel.[2][3] The inhibitory effect is both voltage- and potassium-dependent, a characteristic feature of open-channel blockers.[3][4] The primary determinant of high-affinity binding of VU590 to Kir1.1 is the asparagine residue at position 171 (N171) within the channel's pore.[4]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been characterized using various electrophysiological and ion flux assays. The following tables summarize the key quantitative data.

| Target | Assay Type | Species | Cell Line | IC50 | Reference(s) |

| Kir1.1 (ROMK) | Thallium Flux Assay | Human | HEK293 | 290 nM | [1] |

| Kir1.1 (ROMK) | Electrophysiology | Human | HEK293 | 204 nM (95% CI: 175–239 nM) | [4] |

| Kir7.1 | Thallium Flux Assay | Human | HEK293 | 8 µM | [1] |

| Kir7.1 | Electrophysiology | Human | HEK293 | ~8 µM | [4] |

Table 1: Inhibitory Potency (IC50) of this compound

| Off-Target | Assay Type | Species | Cell Line | Result at 10 µM VU590 | Reference(s) |

| Kir2.1 | Electrophysiology | Human | HEK293 | No significant effect | [2] |

| Kir4.1 | Electrophysiology | Human | HEK293 | No significant effect | [2] |

Table 2: Selectivity Profile of this compound

Signaling Pathway and Mechanism of Action

In the kidney, Kir1.1 (ROMK) is a key component of the potassium secretion and recycling pathway in the thick ascending limb and the collecting duct. Its activity is crucial for the function of the Na-K-2Cl cotransporter (NKCC2), which is essential for salt reabsorption. By blocking Kir1.1, this compound disrupts this process, leading to a diuretic effect.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research Involving VU590 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 dihydrochloride (B599025) is a small molecule inhibitor of the inward-rectifier potassium (Kir) channels. Specifically, it is a potent and moderately selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, and a less potent inhibitor of Kir7.1.[1] This technical guide provides a comprehensive overview of the core aspects of early-stage research involving VU590 dihydrochloride, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound acts as a pore blocker of the Kir1.1 and Kir7.1 channels.[2] Its binding site is located within the ion conduction pathway of the channel. The inhibition of both Kir1.1 and Kir7.1 by VU590 is voltage- and potassium-dependent, further supporting its classification as a pore blocker.[3] Notably, this compound shows selectivity for Kir1.1 and Kir7.1 over other Kir channels, such as Kir2.1 and Kir4.1, on which it has no significant effect.[4]

Data Presentation

The inhibitory activity of this compound on Kir1.1 and Kir7.1 channels has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values.

| Target Channel | IC50 Value | Reference |

| Kir1.1 (ROMK) | 290 nM | [1] |

| Kir7.1 | 8 µM | [1][5] |

Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of potassium ion flux across the cell membrane mediated by Kir1.1 and Kir7.1 channels. By blocking these channels, VU590 disrupts the normal physiological processes that are dependent on their function.

Experimental Protocols

The primary technique for characterizing the effects of this compound on Kir channels is whole-cell patch-clamp electrophysiology.

Experimental Workflow: Whole-Cell Patch-Clamp

Detailed Methodology: Whole-Cell Patch-Clamp Recording

This protocol is adapted from standard procedures for recording Kir channel currents.

1. Cell Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

-

Transfect cells with plasmids encoding the desired Kir channel (e.g., Kir1.1 or Kir7.1) and a fluorescent marker (e.g., GFP) for identification of transfected cells.

-

Plate cells on glass coverslips 24-48 hours before recording.

2. Solutions:

-

External (Bath) Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with KOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 MgATP. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

3. Electrophysiological Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Identify transfected cells using fluorescence microscopy.

-

Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell recording configuration.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply a voltage-clamp protocol to elicit Kir channel currents. A typical protocol involves a series of voltage steps from -150 mV to +50 mV in 20 mV increments.

-

Record baseline currents in the absence of the inhibitor.

-

Perfuse the recording chamber with external solutions containing increasing concentrations of this compound to determine the dose-dependent inhibition.

-

At the end of each experiment, apply a saturating concentration of a non-specific channel blocker, such as 2 mM BaCl2, to determine the leak current.

4. Data Analysis:

-

Measure the steady-state current amplitude at a specific voltage (e.g., -120 mV) for each concentration of this compound.

-

Subtract the leak current from the measured currents.

-

Normalize the inhibited currents to the baseline current.

-

Plot the normalized current as a function of the this compound concentration to generate a dose-response curve.

-

Fit the dose-response curve with the Hill equation to determine the IC50 value.

Logical Relationship: Dose-Response Analysis

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of Kir1.1 and Kir7.1 channels. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their early-stage investigations. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: VU590 Dihydrochloride for In Vitro Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inwardly rectifying potassium (Kir) channels are crucial regulators of membrane potential and potassium homeostasis in a multitude of cell types.[1] The Kir1.1 (ROMK) channel, in particular, is a key player in potassium secretion in the kidney, making it a significant target for novel diuretic therapies.[1] VU590 dihydrochloride (B599025) is a potent and valuable small-molecule inhibitor developed for the study of Kir channels.[1] It was the first publicly disclosed submicromolar inhibitor of Kir1.1 and also demonstrates activity against Kir7.1.[1] This document provides detailed application notes and protocols for the use of VU590 dihydrochloride in in vitro electrophysiology experiments, primarily focusing on whole-cell patch-clamp techniques.

Chemical and Physical Properties

Proper handling and storage of this compound are essential for maintaining its stability and activity. Key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride | [2] |

| Molecular Formula | C₂₄H₃₂N₄O₇·2HCl | [2] |

| Molecular Weight | 561.46 g/mol | [2][3][4] |

| CAS Number | 1783987-83-6 | [2] |

| Appearance | Solid powder | [3] |

| Purity | ≥97% | [2] |

| Solubility | Soluble in DMSO (e.g., up to 50-100 mM) | [3][5] |

| Storage Conditions | Store at -20°C for long-term use. Stock solutions in DMSO should be stored at -20°C or -80°C and used within 1-6 months. | [2][3][5] |

Mechanism of Action

VU590 acts as a pore blocker for Kir1.1 and Kir7.1 channels.[2][6] Electrophysiological studies have demonstrated that its blocking action is both voltage- and potassium-dependent.[1][7] This evidence strongly suggests that VU590 accesses its binding site from the intracellular side of the membrane, physically occluding the channel's ion conduction pathway.[6][8] The onset of inhibition can be slow, requiring up to two minutes for a full block, which is consistent with the compound needing to cross the cell membrane to reach its intracellular target site.[8]

Figure 1. Intracellular pore block mechanism of VU590.

Pharmacological Profile

VU590 exhibits submicromolar potency for Kir1.1 and is moderately selective over Kir7.1. It shows no significant activity against other related Kir channels like Kir2.1 and Kir4.1 at concentrations up to 10 µM.[1][8]

| Target Channel | IC₅₀ Value | Notes | Source(s) |

| Kir1.1 (ROMK) | ~0.2 - 0.3 µM | Potent inhibitor | [1][2][8][9] |

| Kir7.1 | ~8 µM | Moderate inhibitor | [1][5][6][9] |

| Kir2.1 | No effect | Selective against this channel | [1][2] |

| Kir4.1 | No effect | Selective against this channel | [1][2] |

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of VU590 to investigate Kir channel currents in a heterologous expression system (e.g., HEK-293 cells) using the whole-cell voltage-clamp configuration.

Objective: To measure the dose-dependent inhibition of Kir1.1 or Kir7.1 channels by this compound.

Materials and Reagents

-

Cells: HEK-293 cells transiently or stably transfected with the Kir channel of interest.

-

This compound: Prepare a high-concentration stock solution (e.g., 50 mM) in DMSO.

-

Solutions and Buffers:

| Solution Type | Component | Concentration (mM) |

| Extracellular (Bath) | NaCl | 135 |

| KCl | 5 | |

| CaCl₂ | 2 | |

| MgCl₂ | 1 | |

| HEPES | 10 | |

| Glucose | 5 | |

| Adjust pH to 7.4 with NaOH, Osmolarity ~290 mOsm | ||

| Intracellular (Pipette) | KCl | 135 |

| MgCl₂ | 2 | |

| EGTA | 1 | |

| HEPES | 10 | |

| Na₂ATP | 2 | |

| Adjust pH to 7.2 with KOH, Osmolarity ~275 mOsm |

Experimental Workflow

Figure 2. Workflow for patch-clamp analysis of VU590 inhibition.

Step-by-Step Procedure

-

Cell Preparation: Plate cells expressing the target Kir channel onto glass coverslips 24-48 hours before the experiment.

-

Stock Solution Preparation: Prepare a 10-50 mM stock solution of this compound in 100% DMSO. Store at -20°C. On the day of the experiment, perform serial dilutions in the extracellular solution to achieve the desired final concentrations. Ensure the final DMSO concentration in the bath is low (e.g., ≤0.1%) to avoid solvent effects.

-

Electrophysiology Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.[10]

-

Obtaining a Whole-Cell Recording:

-

Approach a target cell with the glass pipette while applying slight positive pressure.

-

Once a dimple is observed on the cell surface, release the pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

-

-

Data Acquisition:

-

Set the amplifier to voltage-clamp mode and hold the cell at a potential of -75 mV.

-

Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 10 mV increments) to elicit whole-cell currents.

-

Record stable baseline currents for several minutes.

-

Begin perfusion of the extracellular solution containing the lowest concentration of VU590.

-

Allow 2-3 minutes for the drug to equilibrate and for the block to reach a steady state.[8]

-

Record the inhibited currents using the same voltage-step protocol.

-

Repeat the process for increasing concentrations of VU590. A washout step with the control extracellular solution can be performed between applications if desired, though washout may be incomplete.[8]

-

Data Analysis

-

Measure the amplitude of the inward current at a hyperpolarized potential (e.g., -120 mV) for both baseline and post-drug application recordings.[8]

-

Calculate the percentage of inhibition for each VU590 concentration using the formula: % Inhibition = (1 - (I_VU590 / I_Baseline)) * 100

-

Plot the % Inhibition against the logarithm of the VU590 concentration.

-

Fit the data to a Hill equation to determine the IC₅₀ value for VU590 on the target channel.

Troubleshooting

-

No/Weak Inhibition:

-

Cause: VU590 degradation. Solution: Use freshly prepared dilutions from a properly stored stock.

-

Cause: Insufficient incubation time. Solution: Ensure at least 2-3 minutes of perfusion for the drug to cross the membrane and block the channel.

-

-

High Seal Instability:

-

Cause: High DMSO concentration. Solution: Keep the final DMSO concentration below 0.1%.

-

Cause: Unhealthy cells. Solution: Use cells from a healthy, low-passage culture.

-

-

Inconsistent Results:

-

Cause: Incomplete solution exchange. Solution: Ensure the perfusion system completely exchanges the bath volume between concentrations.

-

Cause: Voltage-dependence of block. Solution: Ensure current measurements are taken at a consistent holding potential across all experiments.

-

References

- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VU 590 dihydrochloride | CAS 1783987-83-6 | VU590 2HCl | Tocris Bioscience [tocris.com]

- 3. medkoo.com [medkoo.com]

- 4. usbio.net [usbio.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Application Notes and Protocols: VU590 Dihydrochloride in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 dihydrochloride (B599025) is a valuable pharmacological tool for investigating the function of inwardly rectifying potassium (Kir) channels. It is a potent inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, and a moderately potent inhibitor of Kir7.1.[1][2] While its effects on renal physiology have been a primary focus, its ability to block Kir7.1 channels has opened avenues for its use in neuroscience research. Kir7.1 channels are expressed in various regions of the central nervous system, including the hypothalamus and the retina, where they play a crucial role in regulating neuronal excitability and signaling pathways.[3][4]

These application notes provide an overview of the use of VU590 dihydrochloride in neuroscience, with a focus on its application in studying melanocortin signaling in the hypothalamus and its effects on retinal electrophysiology. Detailed protocols for key experiments are also provided.

Quantitative Data

The following table summarizes the inhibitory activity of this compound on its primary targets.

| Target Channel | IC50 Value | Species | Reference |

| Kir1.1 (ROMK) | 290 nM | Rat | [1] |

| Kir1.1 (ROMK) | 294 nM | Not Specified | [5] |

| Kir7.1 | 8 µM | Not Specified | [1][2] |

The following table summarizes the observed effects of VU590 on retinal electrophysiology.

| Parameter | Effect of VU590 (50 µM intravitreal injection) | Species | Reference |

| a-wave amplitude | ~30% reduction | Mouse | |

| b-wave amplitude | >50% reduction | Mouse | |

| c-wave amplitude | ~35% reduction | Mouse |

Applications in Neuroscience Research

Investigation of Melanocortin Signaling in the Hypothalamus

Background: The melanocortin-4 receptor (MC4R) in the paraventricular nucleus (PVN) of the hypothalamus is a key regulator of energy homeostasis. The anorexigenic neuropeptide α-melanocyte-stimulating hormone (α-MSH) acts as an agonist at MC4R, leading to the depolarization and increased firing of PVN neurons.[3] This signaling pathway is crucial for suppressing food intake.

Role of Kir7.1 and VU590: Research has demonstrated that the depolarization of MC4R-expressing neurons by α-MSH is mediated through the closure of Kir7.1 channels.[3][6] This coupling of MC4R to Kir7.1 appears to be independent of the canonical Gαs signaling pathway traditionally associated with this receptor.[3][7] this compound, by inhibiting Kir7.1, can be used to mimic the effect of α-MSH on these neurons, providing a tool to dissect the downstream consequences of this signaling pathway.

Signaling Pathway: MC4R-Mediated Neuronal Depolarization

Figure 1. Signaling pathway of MC4R-mediated neuronal depolarization via Kir7.1 inhibition.

Probing the Function of Kir7.1 in the Retina

Background: Kir7.1 channels are expressed in the retinal pigment epithelium (RPE) and are implicated in maintaining retinal K+ homeostasis, which is essential for normal photoreceptor function. Mutations in the gene encoding Kir7.1 (KCNJ13) are associated with inherited retinal diseases.

Use of VU590: Studies using intravitreal injection of VU590 in mice have shown that inhibition of Kir7.1 leads to significant reductions in the amplitudes of the a-, b-, and c-waves of the electroretinogram (ERG). This indicates that Kir7.1 activity is critical for the light-evoked responses of both photoreceptors and downstream retinal neurons. VU590 can thus be used as a tool to investigate the specific contributions of Kir7.1 to retinal physiology and to model retinal diseases associated with Kir7.1 dysfunction.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Acute Hypothalamic Slices

This protocol is adapted from standard brain slice electrophysiology procedures and is intended for studying the effects of VU590 on the membrane properties of hypothalamic neurons.

1. Materials:

-

Animals: Adult mice (e.g., C57BL/6J).

-

Solutions:

-

Slicing Solution (ice-cold and carbogenated): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 7 dextrose.

-

Recording aCSF (carbogenated): (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 dextrose.

-

Intracellular Solution: (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. pH adjusted to 7.3 with KOH, osmolarity to ~290 mOsm.

-

-

Equipment: Vibrating microtome, recording chamber, microscope with DIC optics, patch-clamp amplifier, data acquisition system, micromanipulators, borosilicate glass capillaries, perfusion system.

2. Procedure:

-

Anesthetize the mouse and perfuse transcardially with ice-cold slicing solution.

-

Rapidly dissect the brain and mount it on the vibratome stage.

-

Prepare 250-300 µm thick coronal slices containing the hypothalamus in ice-cold, carbogenated slicing solution.

-

Transfer slices to a holding chamber with carbogenated recording aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

-

Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

-

Identify neurons in the paraventricular nucleus (PVN) using DIC optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Establish a gigaohm seal and obtain a whole-cell recording configuration.

-

Record baseline neuronal activity (membrane potential, firing rate) in current-clamp mode.

-

Bath-apply this compound at the desired concentration (e.g., 10-30 µM to target Kir7.1) and record the changes in neuronal activity.

Experimental Workflow: Patch-Clamp Electrophysiology

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. G-protein independent coupling of the MC4R to Kir 7.1 in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. researchgate.net [researchgate.net]

- 6. indicalab.com [indicalab.com]

- 7. Characterization of MC4R Regulation of the Kir7.1 Channel Using the Tl+ Flux Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating Glioblastoma with VU590 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The intricate network of signaling pathways governing its growth, proliferation, and invasion presents numerous potential therapeutic targets. Ion channels, particularly potassium channels, have emerged as critical regulators of these malignant processes. The inwardly rectifying potassium (Kir) channel family, for instance, is known to influence cell volume, migration, and cell cycle progression in cancer.

VU590 dihydrochloride (B599025) is a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1 (encoded by the KCNJ1 gene), with a reported IC50 of 290 nM.[1] While direct studies of VU590 dihydrochloride in glioblastoma are not yet available, emerging evidence on the role of Kir channels in this malignancy suggests that targeting ROMK could be a novel therapeutic strategy. Notably, alterations in the expression of Kir channels, such as Kir4.1, have been observed in glioblastoma. Furthermore, a genomic analysis of six glioblastoma cell lines identified DNA changes in several KCNJ (Kir) family members, including KCNJ1.[2] In other cancers, such as clear cell renal cell carcinoma, low expression of KCNJ1 is associated with a poor prognosis, and its re-expression has been shown to inhibit tumor growth and invasion, suggesting a potential tumor-suppressive role.[3]